



AZD4619: A Technical Deep Dive into its Discovery and Development

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Compound of Interest		
Compound Name:	AZD4619	
Cat. No.:	B12777023	Get Quote

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Abstract

AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its development was discontinued, but the story of its discovery and early clinical assessment provides valuable insights into PPARα agonism and species-specific drug responses. This technical guide details the available information on **AZD4619**, from its chemical synthesis to its mechanism of action and the clinical observations that ultimately led to the cessation of its development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. PPAR α , in particular, is a key regulator of lipid metabolism and has been a target for the development of drugs to treat dyslipidemia. **AZD4619** was developed by AstraZeneca as a potent and selective PPAR α agonist.

Discovery and Synthesis

The discovery of **AZD4619** stemmed from research into novel PPARα modulators. While the specific high-throughput screening and lead optimization cascade for **AZD4619** is not publicly detailed, the chemical synthesis of related compounds is available through patent literature.



Chemical Structure

IUPAC Name: 2-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(4-{2-[(4-methyl-2-

sulfanylphenyl)oxy]ethyl}phenyl)propanoic acid

Chemical Formula: C27H30O6S2

Molecular Weight: 514.65 g/mol

Synthesis

Detailed synthetic protocols for **AZD4619** are not publicly available. The following is a generalized synthetic scheme based on related compounds and would require further optimization for the specific synthesis of **AZD4619**.

Mechanism of Action

AZD4619 is a selective agonist of PPARα. Upon binding to PPARα, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key discovery regarding **AZD4619**'s mechanism of action came from the investigation into an unexpected clinical finding.

Preclinical Development In Vitro Studies

A pivotal preclinical study investigated the effects of AZD4619 on hepatocytes.

Experimental Protocol: Hepatocyte Treatment and Gene Expression Analysis

- Cell Culture: Primary human and rat hepatocytes were cultured in appropriate media.
- Treatment: Cells were treated with varying concentrations of AZD4619.
- RNA Extraction and qRT-PCR: Total RNA was extracted from the hepatocytes, and quantitative real-time PCR was performed to measure the mRNA levels of the ALT1 gene.



 Western Blotting: Protein lysates were prepared, and Western blotting was conducted to detect the levels of ALT1 protein.

Results:

The study demonstrated that **AZD4619** significantly increased the expression of the ALT1 gene and protein in human hepatocytes in a dose-dependent manner. In contrast, no such effect was observed in rat hepatocytes. This species-specific effect was attributed to a higher potency of **AZD4619** for human PPAR α compared to rat PPAR α .

Species	Cell Type	AZD4619 Effect on ALT1 Expression
Human	Primary Hepatocytes	Significant Increase
Rat	Primary Hepatocytes	No Significant Change

Table 1: Species-Specific Effect of **AZD4619** on ALT1 Expression in Hepatocytes.

In Vivo Studies

Publicly available data on the in vivo efficacy and comprehensive toxicology of **AZD4619** in animal models is limited.

Clinical Development

AZD4619 entered early-stage clinical trials. However, its development was halted due to findings from these studies.

Clinical Trial Observations

In a clinical trial involving human subjects, administration of **AZD4619** led to an unexpected elevation of serum alanine aminotransferase (ALT) levels. Importantly, this increase in ALT was not accompanied by other markers of liver injury, suggesting a mechanism other than direct hepatotoxicity.

The preclinical in vitro findings provided a plausible explanation for this clinical observation: the increased serum ALT was likely a result of PPAR α -mediated induction of ALT1 gene expression



in the liver, rather than cellular damage.

Parameter	Observation	Implication
Serum ALT	Elevated	Potential for liver effects
Other Liver Injury Markers	Unchanged	Suggests non-hepatotoxic mechanism

Table 2: Key Clinical Observations for **AZD4619**.

Discontinuation of Development

The development of **AZD4619** was ultimately discontinued. While the elevation in serum ALT was likely not indicative of direct liver damage, the finding presented a significant challenge for further clinical development and regulatory approval. The potential for misinterpretation of this biomarker elevation in broader patient populations, and the complexities of monitoring, likely contributed to the decision to halt the program.

Conclusion

The story of **AZD4619** highlights the critical importance of understanding species-specific drug responses and the underlying molecular mechanisms of off-target or unexpected effects. While a potent and selective PPAR α agonist, the induction of ALT1 in humans presented a significant hurdle that could not be overcome in the context of clinical development. The research conducted on **AZD4619** has, however, contributed to a deeper understanding of PPAR α signaling and its role in regulating hepatic gene expression, providing valuable lessons for future drug discovery and development in this area.

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